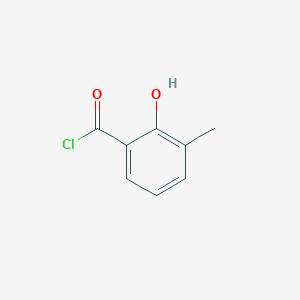
2-Hydroxy-3-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Hydroxy-3-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. Notably, it can be converted into 2-hydroxy-3-methylbenzoic acid and other related compounds.
Key Reactions:
- Synthesis of Thiazolides : The compound is used in the synthesis of thiazolides, which have shown antiviral properties, particularly against hepatitis B virus (HBV). A study demonstrated that derivatives of 2-hydroxybenzoyl chlorides exhibited significant inhibition of HBV replication .
- Preparation of Acetoxy Derivatives : It can also be transformed into acetoxy derivatives that are precursors for HIV protease inhibitors. The synthesis involves acylation reactions where this compound acts as a key reagent .
Pharmaceutical Applications
The pharmaceutical industry leverages this compound for the development of various therapeutic agents. Its derivatives have been linked to antiviral and anticancer activities.
Case Studies:
- Antiviral Agents : Research has identified compounds derived from this compound that inhibit viral replication effectively. For example, thiazolides synthesized from this compound have shown broad-spectrum anti-infective properties .
- HIV Protease Inhibitors : The transformation of this compound into acetoxy derivatives has been associated with the development of potent HIV protease inhibitors, highlighting its significance in antiviral drug design .
Analytical Chemistry
In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.
Application Details:
- HPLC Methodology : The compound can be effectively separated using reverse-phase HPLC techniques. A specific application involves using a Newcrom R1 HPLC column under conditions optimized for mass spectrometry compatibility . This method is crucial for isolating impurities and analyzing pharmacokinetics.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Precursor for thiazolides and acetoxy derivatives |
| Pharmaceuticals | Antiviral agents, HIV protease inhibitors |
| Analytical Chemistry | HPLC separation and analysis |
Eigenschaften
CAS-Nummer |
15198-07-9 |
|---|---|
Molekularformel |
C8H7ClO2 |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
2-hydroxy-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3 |
InChI-Schlüssel |
QCAVJPCWLHJDBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)O |
Key on ui other cas no. |
15198-07-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















